molecular formula C9H8FN3 B8006261 4-Fluoro-2-(1H-pyrazol-4-YL)aniline

4-Fluoro-2-(1H-pyrazol-4-YL)aniline

Cat. No.: B8006261
M. Wt: 177.18 g/mol
InChI Key: REAXXVKRWYFTMF-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1H-pyrazol-4-yl)aniline (CAS 1820717-55-2) is an aromatic amine with a molecular formula of C9H8FN3 and a molecular weight of 177.18 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules for pharmaceutical research and discovery. The structure incorporates a pyrazole ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . Pyrazole derivatives are present in a wide array of therapeutic agents, including anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral drugs . The presence of both an aromatic amine and a pyrazole ring in this single molecule makes it a highly valuable intermediate for constructing compound libraries. Researchers can utilize this reagent to develop novel substances targeting various biological pathways. The molecule's structure allows for further functionalization, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties in lead compounds. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-(1H-pyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-2-9(11)8(3-7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAXXVKRWYFTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CNN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluoro-2-(1H-pyrazol-4-yl)aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Structural Analysis

I'm starting by thoroughly researching the chemical structure of 4-Fluoro-2-(1H-pyrazol-4-yl)aniline. Simultaneously, I'm gathering information on its key properties, such as molecular weight, melting and boiling points, solubility data, and any spectral data that is available. My goal is to create a complete profile.

Expanding Data Collection

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Technical Guide: Fluorinated Aniline Pyrazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorinated aniline pyrazole scaffold represents a privileged structural motif in modern oncology and immunology therapeutics. This architecture combines the bioisosteric versatility of the pyrazole ring—serving as a hydrogen bond donor/acceptor at kinase hinge regions—with the metabolic and electronic modulation provided by the fluorine atom on the aniline (N-phenyl) ring.[]

This guide provides a technical deep-dive into the design principles, structure-activity relationships (SAR), and validated synthetic protocols for this scaffold.[2][] We focus on the causality of design choices: why fluorine is introduced at specific positions and how to synthesize these moieties with high regiocontrol.

Structural Biology & SAR: The Fluorine Effect

The incorporation of fluorine into the N-phenylpyrazole scaffold is rarely arbitrary.[] It serves three distinct physicochemical functions that drive potency and pharmacokinetic (PK) profiles.

Electronic Modulation & pKa

The pyrazole nitrogen (N2) often acts as a critical hydrogen bond acceptor. Substituting the N-phenyl ring with fluorine (highly electronegative,


) lowers the electron density of the aromatic system.
  • Effect: This reduces the pKa of the aniline nitrogen, preventing rapid metabolic N-oxidation.

  • Result: Enhanced metabolic stability and prolonged half-life (

    
    ).[]
    
Conformation Control (The Gauche Effect)

Fluorine substitution can lock the biaryl system (pyrazole-phenyl bond) into a preferred conformation relative to the target binding pocket.

  • Mechanism: Through dipole-dipole interactions and steric repulsion (Van der Waals radius of F

    
     1.47 Å vs. H 
    
    
    
    1.20 Å), ortho-fluorine substitution forces a twisted conformation (dihedral angle
    
    
    30-40°).[]
  • Application: This twist is often required to fit into the hydrophobic pocket adjacent to the ATP-binding site in kinases like BRAF and KIT .[]

Metabolic Shielding

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the specific carbon atom resistant to Cytochrome P450-mediated hydroxylation.

  • Strategy: Para-fluorination on the phenyl ring blocks the primary site of oxidative metabolism.

Interaction Pathway Diagram

The following diagram illustrates the interaction logic between the scaffold and a generic Kinase ATP pocket.

SAR_Logic Scaffold Fluorinated Aniline Pyrazole Scaffold HBond H-Bond Interaction (Pyrazole N) Scaffold->HBond Donates/Accepts ConfLock Conformational Lock (Ortho-F) Scaffold->ConfLock Steric/Electronic MetabBlock Metabolic Blocking (Para-F) Scaffold->MetabBlock C-F Bond Strength Target Kinase Hinge Region (ATP Pocket) Metabolism CYP450 Enzymes HBond->Target Binding Affinity ConfLock->Target Selectivity MetabBlock->Metabolism Inhibits Oxidation

Figure 1: Mechanistic logic of fluorine substitution in pyrazole scaffolds for kinase inhibition.[]

Synthetic Strategies

Synthesizing regiochemically pure N-aryl pyrazoles is challenging due to the tautomeric nature of the pyrazole ring.[] Two primary strategies are employed: De Novo Cyclization and Metal-Catalyzed Cross-Coupling .[]

Strategy A: De Novo Cyclization (Classic)
  • Reagents: Fluorinated phenylhydrazine + 1,3-diketone (or equivalent).[]

  • Pros: High atom economy, scalable.[2]

  • Cons: Regioselectivity issues (formation of 1,3- vs 1,5-isomers).

  • Fix: Use of enaminones or specific solvent controls (e.g., ethanol vs. acetic acid) to drive regioselectivity.[2]

Strategy B: Metal-Catalyzed Cross-Coupling (Modern)
  • Reagents: Pre-formed pyrazole + Fluorinated aryl boronic acid (Chan-Lam) or Aryl halide (Buchwald-Hartwig).[]

  • Pros: Excellent regiocontrol; allows late-stage diversification of the fluorinated aryl group.[]

  • Cons: Requires transition metal catalysts (Cu or Pd).[]

Case Study: Avapritinib Synthesis

Avapritinib (BLU-285) is a KIT/PDGFRA inhibitor where the fluorinated phenyl moiety is critical for potency.[] The synthesis highlights the Cross-Coupling Strategy .

Synthetic Workflow Diagram[2][3]

Avapritinib_Synth Start1 2-Chloropyrimidine-5-carboxylate Intermediate1 Coupled Ester Start1->Intermediate1 Substitution Start2 Boc-Piperazine Start2->Intermediate1 Grignard Grignard Reaction (Chiral Sulfinamide) Intermediate1->Grignard 1. Hydrolysis 2. Weinreb Amide ChiralAmine Chiral Amine Salt (Enantiopure) Grignard->ChiralAmine Diastereoselective Addn + Deprotection Final Avapritinib ChiralAmine->Final Coupling (Base/DCM) Triazinone Triazinone Chloride Triazinone->Final

Figure 2: Convergent synthesis of Avapritinib highlighting the chiral amine formation.[]

Detailed Experimental Protocol

Objective: Synthesis of a model 1-(4-fluorophenyl)-1H-pyrazole via Copper-Catalyzed Chan-Lam Coupling. This method is preferred for medicinal chemistry due to its mild conditions and high regioselectivity compared to hydrazine condensation.

Materials[2][3][4][5][6][7]
  • Substrate: 1H-Pyrazole (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (2.0 equiv)[]

  • Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)[]

  • Base: Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[]

  • Additives: Molecular Sieves (4Å, activated)

Step-by-Step Methodology
  • Activation:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 4Å molecular sieves (500 mg) and activate under vacuum with a heat gun for 5 minutes. Cool to room temperature (RT) under Argon.

  • Reactant Loading:

    • Add 1H-Pyrazole (68 mg, 1.0 mmol), 4-Fluorophenylboronic acid (280 mg, 2.0 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol) to the flask.

    • Note: Using 2 equivalents of boronic acid compensates for homocoupling side reactions.[]

  • Solvent & Base Addition:

    • Add anhydrous DCM (10 mL).

    • Add Pyridine (161 µL, 2.0 mmol) dropwise.[2]

    • Observation: The solution typically turns a deep blue/green color, indicating the formation of the active Cu-amine species.

  • Oxidative Coupling:

    • Equip the flask with a drying tube (calcium chloride) or leave open to air (Chan-Lam requires oxygen).[] For strictly controlled reactions, use an O₂ balloon.

    • Stir vigorously at RT for 24–48 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[] The product is typically less polar than the starting pyrazole.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).[]

    • Yield Expectation: 75–85% as a white/off-white solid.[]

Validation Data (Expected)[2]
MetricExpected ValueMethod
Appearance White crystalline solidVisual
1H NMR

7.7 (d, 1H), 7.6 (m, 2H), 7.1 (m, 2H), 6.4 (t, 1H)
400 MHz, CDCl3
19F NMR

-115 to -120 ppm (single peak)
376 MHz, CDCl3
MS (ESI) [M+H]+ = 163.06LC-MS

Emerging Trends & Future Outlook

The field is moving beyond simple mono-fluorination.[]

  • Trifluoromethylation: Introducing -CF₃ groups directly onto the pyrazole C3/C4 positions to drastically increase lipophilicity (LogP) and blood-brain barrier (BBB) penetration.[]

  • 18F-Radiolabeling: Using the N-fluorophenyl motif as a site for late-stage 18F incorporation for PET imaging tracers, particularly for neuroinflammation markers.[]

References

  • Synthesis of Avapritinib. ChemicalBook. (2023).[][3] Retrieved from []

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. (2011). Retrieved from []

  • New Synthesis of Fluorinated Pyrazoles. Organic Letters. (2010). Retrieved from []

  • Encorafenib Structure and Activity. PubChem. (2018).[] Retrieved from []

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles. Journal of Organic Chemistry. (2024). Retrieved from []

  • Fluorinated Pyrazoles: From Synthesis to Applications. Molecules. (2021). Retrieved from []

Sources

Methodological & Application

Suzuki coupling conditions for 4-fluoro-2-iodoaniline and pyrazole-4-boronate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Fluoro-2-iodoaniline and Pyrazole-4-boronate Pinacol Ester

Abstract

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction between 4-fluoro-2-iodoaniline and pyrazole-4-boronic acid pinacol ester. The resulting compound, 4-fluoro-2-(1H-pyrazol-4-yl)aniline, is a valuable scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] This application note is designed for researchers, chemists, and drug development professionals, offering a detailed protocol grounded in mechanistic principles, field-proven insights for optimization, and troubleshooting guidance. We will delve into the critical parameters of catalyst selection, base, and solvent systems to ensure a robust and reproducible synthesis.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[3][4] Its application is particularly profound in the pharmaceutical industry, where the efficient construction of complex biaryl and heteroaryl-aryl structures is paramount.[5]

The coupling of an electron-rich haloaniline with a nitrogen-containing heteroaryl boronate, as detailed herein, presents a unique set of challenges. The aniline moiety can influence catalyst activity, while the pyrazole ring system requires specific conditions to prevent side reactions like protodeborylation.[6][7] This guide provides a validated protocol that successfully navigates these challenges to afford the desired this compound, a key intermediate for advanced pharmaceutical synthesis.

Mechanistic Rationale and Component Selection

A successful Suzuki-Miyaura coupling hinges on the synergistic interplay of the catalyst, base, and solvent. The generally accepted mechanism proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10][11] Understanding the role of each component is crucial for optimizing the reaction and troubleshooting potential issues.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Both Ar-Pd(II)L2-Ar' Transmetalation->PdII_Both Ar'-B(OR)2 (Base Activated) RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product ArX Aryl Halide (4-Fluoro-2-iodoaniline) ArX->OxAdd ArB Boronic Ester (Pyrazole-4-boronate) ArB->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Palladium Catalyst and Ligand

The choice of the palladium source and, more critically, the phosphine ligand, dictates the reaction's success. For coupling an electron-rich iodoaniline, where oxidative addition is facile, the subsequent steps become crucial.

  • Palladium Precatalyst: Standard Pd(0) or Pd(II) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) are effective. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[8]

  • Phosphine Ligand: The steric bulk and electron-donating properties of the ligand are critical. Bulky, electron-rich biaryl phosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for this type of transformation. They promote the reductive elimination step and stabilize the catalytically active monoligated Pd(0) species, preventing catalyst deactivation, which can be a concern with nitrogen-containing substrates.[5][6]

The Role of the Base

A base is essential for the transmetalation step.[12][13] It activates the pyrazole-4-boronic acid pinacol ester by forming a more nucleophilic boronate complex, which facilitates the transfer of the pyrazole group from boron to the palladium center.[14][15]

  • Choice of Base: While various bases can be used, potassium phosphate (K₃PO₄) is often an excellent choice for couplings involving sensitive functional groups.[13] It is strong enough to promote the reaction efficiently but generally avoids side reactions that can occur with stronger bases like hydroxides or alkoxides. Carbonates such as K₂CO₃ or Cs₂CO₃ are also viable alternatives.[9][13]

The Solvent System

The solvent must solubilize the reactants and reagents while being compatible with the reaction conditions.

  • Solvent Selection: A mixture of an organic solvent and water is standard for Suzuki couplings.[16][17] 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust system that provides good solubility for both the organic substrates and the inorganic base.[6][9] The presence of water is believed to aid in the activation of the boronate ester and the dissolution of the base.[16]

Quantitative Data and Reaction Parameters

The following tables summarize the necessary reagents and optimized conditions for the successful execution of this protocol.

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)
4-Fluoro-2-iodoaniline237.011.0237 mg
Pyrazole-4-boronic acid pinacol ester194.041.2233 mg
Pd₂(dba)₃915.720.02 (4 mol% Pd)18.3 mg
XPhos476.670.0838.1 mg
K₃PO₄212.272.5531 mg
1,4-Dioxane88.11-4.0 mL
Water (degassed)18.02-1.0 mL

Table 2: Optimized Reaction Conditions

ParameterCondition
Catalyst System Pd₂(dba)₃ / XPhos
Base K₃PO₄
Solvent System 1,4-Dioxane / H₂O (4:1)
Temperature 100 °C
Reaction Time 12-18 hours
Atmosphere Inert (Argon or Nitrogen)
Expected Yield 75-90%

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound on a 1 mmol scale.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to flask: - 4-Fluoro-2-iodoaniline - Pyrazole-4-boronate - K3PO4 B 2. Add catalyst system: - Pd2(dba)3 - XPhos A->B C 3. Seal flask and purge with inert gas (3x) B->C D 4. Add degassed solvents: - 1,4-Dioxane - Water C->D E 5. Heat to 100 °C with vigorous stirring D->E F 6. Monitor reaction by TLC or LC-MS (12-18h) E->F G 7. Cool to RT, dilute with Ethyl Acetate F->G H 8. Wash with water and brine G->H I 9. Dry (Na2SO4), filter, and concentrate H->I J 10. Purify by column chromatography I->J K 11. Characterize pure product J->K

Figure 2: Experimental Workflow Diagram.

Materials and Equipment
  • Reactants: 4-Fluoro-2-iodoaniline (≥98%), Pyrazole-4-boronic acid pinacol ester (≥97%)

  • Catalyst & Ligand: Pd₂(dba)₃ (≥97%), XPhos (≥98%)

  • Base & Solvents: K₃PO₄ (anhydrous, ≥98%), 1,4-Dioxane (anhydrous), Deionized Water, Ethyl Acetate (reagent grade), Hexanes (reagent grade)

  • Equipment: Schlenk flask or resealable reaction vial, magnetic stir bar, reflux condenser, oil bath, Schlenk line or manifold for inert gas, TLC plates (silica gel 60 F₂₅₄), rotary evaporator, glass column for chromatography.

Reaction Setup
  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-fluoro-2-iodoaniline (237 mg, 1.0 mmol), pyrazole-4-boronic acid pinacol ester (233 mg, 1.2 mmol), and potassium phosphate (531 mg, 2.5 mmol).

  • In a separate vial, briefly mix the Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol) and add this solid mixture to the Schlenk flask.

  • Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

Reaction Execution
  • Degas the 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) by bubbling argon or nitrogen through them for 15-20 minutes.

  • Using a syringe, add the degassed 1,4-dioxane and water to the reaction flask.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitor the reaction's progress periodically by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as eluent) or LC-MS until the 4-fluoro-2-iodoaniline starting material is consumed (typically 12-18 hours).

Workup and Purification
  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a small pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Troubleshooting and Field Insights

  • Incomplete Conversion: If the reaction stalls, first ensure the inert atmosphere was rigorously maintained, as oxygen can deactivate the catalyst. The quality of the boronic ester is also critical; it can degrade upon prolonged exposure to air and moisture.[15] Consider using a different ligand, such as SPhos, or a pre-formed palladium catalyst like XPhos Pd G3/G4, which can sometimes offer improved activity.[5][18]

  • Protodeborylation: The undesired cleavage of the C-B bond of the pyrazole boronate can be a significant side reaction.[6][7] This is often exacerbated by excessive heat or overly strong bases. Sticking to the recommended temperature and using K₃PO₄ or a carbonate base helps minimize this pathway.

  • Homocoupling: Formation of a pyrazole-pyrazole dimer (from the boronic ester coupling with itself) can occur. This is usually a minor byproduct but can be suppressed by ensuring efficient stirring and slow, controlled heating to promote the desired cross-coupling pathway.

  • Low Yields with 2-Iodoanilines: The free amine in 2-iodoaniline can sometimes coordinate to the palladium center, inhibiting catalysis. The use of a bulky ligand like XPhos helps to create a sterically hindered environment around the metal, favoring the desired catalytic cycle over inhibitory coordination.[19]

Safety Precautions

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. 4-Fluoro-2-iodoaniline is a halogenated aniline and should be considered toxic upon inhalation, ingestion, or skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and contact with skin.

  • Procedure: The reaction is heated to a high temperature under an inert atmosphere. Use appropriate glassware and ensure the system is not sealed completely to avoid pressure buildup.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • pubs.acs.org. (2014, November 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Retrieved from [Link]

  • PMC. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • PMC. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • PMC. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester).... Retrieved from [Link]

  • Google Patents. (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

Sources

Application Note: High-Efficiency Synthesis of 4-Fluoro-2-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The scaffold 4-Fluoro-2-(1H-pyrazol-4-yl)aniline (C


H

FN

) is a critical pharmacophore in kinase inhibitor discovery, particularly for targeting BRAF, MEK, and other ATP-binding pockets where the pyrazole moiety acts as a hinge binder and the aniline serves as a vector for further elaboration.

While many commercial routes exist, this guide details a Direct Suzuki-Miyaura Cross-Coupling protocol. Unlike traditional multi-step routes involving nitro-reduction, this method utilizes robust modern palladium catalysis to couple the free aniline directly, reducing step count and improving atom economy. A contingency route via nitro-reduction is provided for difficult scale-up scenarios.

Retrosynthetic Analysis & Reagent Selection

The synthesis is designed around the disconnection of the C(aryl)-C(heteroaryl) bond at the ortho position of the aniline.

Primary Route: Direct Coupling (Recommended)
  • Fragment A (Electrophile): 2-Bromo-4-fluoroaniline .[1][2] The free amine is tolerated by specific Pd catalysts, avoiding protection/deprotection steps.

  • Fragment B (Nucleophile): 1-Boc-pyrazole-4-boronic acid pinacol ester . The Boc group improves lipophilicity for coupling but is labile enough to be removed in situ or in a mild downstream step.

Reagent Rationale
ReagentRoleSelection Logic
2-Bromo-4-fluoroaniline SubstrateCommercially available; Br provides better oxidative addition rates than Cl.
1-Boc-pyrazole-4-BPin Coupling PartnerPinacol ester is more stable than free boronic acid; Boc prevents catalyst poisoning by the pyrazole nitrogen.
Pd(dppf)Cl

·CH

Cl

CatalystBidentate ligand (dppf) prevents

-hydride elimination and tolerates the steric bulk of the ortho substitution.
K

CO

BaseStrong enough to activate the boronate, but mild enough to minimize side reactions with the aniline.
1,4-Dioxane / H

O
SolventThe 4:1 mixture ensures solubility of both the organic lipophiles and the inorganic base, creating an efficient biphasic reaction medium.

Synthetic Pathway Visualization

Synthesispathway start 2-Bromo-4-fluoroaniline (CAS: 1003-98-1) catalyst Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O 90°C, 12h start->catalyst boronate 1-Boc-pyrazole-4-boronic acid pinacol ester boronate->catalyst intermediate Intermediate: N-Boc Protected Product catalyst->intermediate Suzuki Coupling deprotection In-situ Deprotection (Hydrolysis) or TFA/DCM intermediate->deprotection product Target: This compound deprotection->product Boc Removal

Figure 1: Synthetic pathway for the direct coupling of 2-bromo-4-fluoroaniline and pyrazole boronate.

Detailed Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Reagents:

  • 2-Bromo-4-fluoroaniline (1.0 equiv, 5.26 mmol, 1.00 g)

  • 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv, 6.31 mmol, 1.86 g)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv, 15.78 mmol, 2.18 g)
  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv, 0.26 mmol, 215 mg)
  • Solvent: 1,4-Dioxane (20 mL) / Water (5 mL) [Degassed]

Step-by-Step Procedure:

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aniline, boronate ester, and K

    
    CO
    
    
    
    .
  • Solvent Addition : Add 1,4-Dioxane and Water.

  • Degassing (Critical) : Sparge the mixture with Nitrogen (or Argon) gas for 10–15 minutes. Oxygen is the primary cause of catalyst death (homocoupling/oxidation).

  • Catalyst Addition : Add the Pd(dppf)Cl

    
     catalyst quickly to the mixture under a stream of inert gas. Seal the flask with a septum or reflux condenser.
    
  • Reaction : Heat the mixture to 90°C in an oil bath for 12–16 hours .

    • Checkpoint: Monitor by LCMS/TLC. The starting bromide should be consumed. The major peak may be the Boc-protected product (M+100 mass) or the deprotected product (M+H), as basic aqueous conditions often cleave the pyrazole-Boc group thermally.

  • Workup :

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Phase 2: Deprotection (Conditional)

Note: If LCMS shows the Boc group is still present (Mass ~278), proceed with this step. If Mass is ~178, skip to Purification.

  • Dissolve the crude residue in CH

    
    Cl
    
    
    
    (10 mL).
  • Add Trifluoroacetic Acid (TFA) (3 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Concentrate to dryness.

  • Neutralization : Redissolve in EtOAc, wash with saturated NaHCO

    
     (carefully!) to remove TFA salts. Dry and concentrate.
    
Phase 3: Purification
  • Column Chromatography : Silica gel.

  • Eluent : Gradient of 0%

    
     60% Ethyl Acetate in Hexanes (or Heptane).
    
    • Note: The product is polar due to the free aniline and pyrazole NH.

  • Yield Expectation : 65–80% as an off-white to light yellow solid.

Experimental Workflow Diagram

Workflow cluster_setup Setup & Reaction cluster_workup Workup & Isolation step1 Combine Reagents (Aniline, Boronate, Base) step2 Degas Solvents (N2 Sparging, 15 min) step1->step2 step3 Add Catalyst (Pd(dppf)Cl2) step2->step3 step4 Heat @ 90°C (12-16 Hours) step3->step4 step5 LCMS Check (Check for Boc cleavage) step4->step5 step6 Extraction (EtOAc / Water) step5->step6 step7 Acid Deprotection (Only if Boc remains) step6->step7 Boc present step8 Flash Chromatography (Hex/EtOAc) step6->step8 Boc absent step7->step8

Figure 2: Operational workflow for the synthesis and purification process.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected values:

MetricExpected ValueNotes
Physical State Off-white / yellow solidDark brown indicates oxidation; recrystallize from EtOH if needed.
LCMS (ESI+) [M+H]

= 178.08
If 278.1 is observed, Boc is still attached.

H NMR (DMSO-d

)

~13.0 (br s, 1H, Pyrazole NH)
Diagnostic broad singlet; disappears with D

O shake.

H NMR (Aromatic)

~7.8 (s, 2H, Pyrazole CH)
Characteristic pyrazole protons.

H NMR (Aniline)

~5.0 (br s, 2H, NH

)
Upfield broad singlet.

Troubleshooting & Alternative Route

Issue: Low yield due to aniline oxidation or catalyst poisoning. Solution: Switch to the Nitro-Reduction Route .

  • Step 1 : Couple 2-Bromo-5-fluoronitrobenzene (CAS 364-73-8) with the pyrazole boronate using the same Suzuki conditions. Nitro groups are electronically withdrawing, activating the ring for faster coupling and preventing catalyst coordination.

  • Step 2 : Reduce the nitro group using Fe/NH

    
    Cl  (EtOH/H
    
    
    
    O, 80°C) or H
    
    
    /Pd-C
    .
    • Why? This route protects the sensitive aniline amine until the final step.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions : Organic Chemistry Portal. Suzuki Coupling.[3][4][5][6] Available at: [Link]

  • Boronic Ester Reactivity: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.
  • General Pyrazole Synthesis : Rasayan Journal of Chemistry. Green Synthesis of 2-(1H-pyrazol-5-yl) Aniline. Available at: [Link]

Sources

Scalable synthesis route for 2-(pyrazol-4-yl)aniline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Process Development Guide: Scalable Synthesis of 2-(1H-Pyrazol-4-yl)aniline Intermediates

Executive Summary

The 2-(pyrazol-4-yl)aniline motif is a privileged pharmacophore in kinase inhibitor development (e.g., JAK, VEGFR inhibitors). While bench-scale synthesis often utilizes direct coupling of 2-haloanilines, this route suffers during scale-up due to catalyst poisoning by the free amine and difficult purification of the amphoteric product.

This Application Note details a robust, scalable manufacturing route utilizing a nitro-precursor strategy. By coupling 2-chloronitrobenzene with a protected pyrazole boronate, followed by hydrogenation and deprotection, we achieve high throughput, superior purity control, and minimized safety risks compared to hydrazine-based de novo ring construction.

Strategic Route Selection

The design of a scalable route requires balancing atom economy, cost of goods (COGs), and process safety. We evaluated three potential pathways:

Route OptionMethodologyScalability Assessment
A. Direct Coupling 2-Haloaniline + Pyrazole BoronateLow. Free NH

coordinates to Pd, requiring high catalyst loading. Product isolation is difficult due to high polarity.
B. De Novo Synthesis Hydrazine + EnaminoneMedium. Requires handling bulk hydrazine (genotoxic/explosive). Regioselectivity issues (1,3- vs 1,5-isomers).
C. Nitro-Reduction (Recommended) 2-Chloronitrobenzene + Protected Pyrazole High. Nitro group activates aryl chloride for oxidative addition. Intermediate is non-coordinating. Modular protecting group strategy.
The "Nitro-Reduction" Logic

The nitro group serves two functions:

  • Electronic Activation: It makes the ortho-chloride highly electrophilic, allowing the use of cheaper aryl chlorides instead of bromides/iodides.

  • Catalyst Protection: Unlike the amine, the nitro group does not poison the Palladium center, enabling lower catalyst loadings (<1 mol%).

Chemical Pathway & Workflow

The optimized route employs Tetrahydropyran (THP) as the protecting group due to its low cost, stability to basic coupling conditions, and facile removal under mild acidic conditions.

SynthesisRoute SM1 2-Chloronitrobenzene Step1 Step 1: Suzuki Coupling (Pd-cat, Base, 90°C) SM1->Step1 SM2 1-THP-Pyrazole-4-BPin SM2->Step1 Inter1 Intermediate A: 2-(1-THP-pyrazol-4-yl)nitrobenzene Step1->Inter1 >95% Conv. Step2 Step 2: Hydrogenation (Pd/C, H2) Inter1->Step2 Inter2 Intermediate B: 2-(1-THP-pyrazol-4-yl)aniline Step2->Inter2 Nitro Reduction Step3 Step 3: Acid Deprotection (HCl/MeOH) Inter2->Step3 Product Target: 2-(1H-Pyrazol-4-yl)aniline Step3->Product THP Removal

Figure 1: Optimized 3-step workflow for the synthesis of 2-(1H-pyrazol-4-yl)aniline.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Couple 2-chloronitrobenzene with 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Reagents & Materials:

  • 2-Chloronitrobenzene (1.0 equiv)

  • 1-THP-Pyrazole-4-BPin (1.1 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.5 - 1.0 mol%)
  • Base: K

    
    CO
    
    
    
    (2.5 equiv)
  • Solvent: Toluene / Water (3:1 v/v) – Biphasic system aids salt removal.

Protocol:

  • Charging: To a reactor inerted with N

    
    , charge Toluene, Water, K
    
    
    
    CO
    
    
    , 2-Chloronitrobenzene, and the Pyrazole Boronate.
  • Degassing: Sparge the biphasic mixture with N

    
     for 30 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
    
  • Catalyst Addition: Charge Pd(dppf)Cl

    
    . Heat the mixture to 85–90°C  with vigorous agitation (biphasic mass transfer is rate-limiting).
    
  • Reaction: Monitor by HPLC. Typical reaction time is 4–6 hours. Target <1% unreacted chloride.

  • Workup: Cool to 50°C. Separate phases. Wash the organic layer with 5% L-Cysteine solution (or commercially available scavenger resins) to sequester residual Palladium.

  • Isolation: Concentrate the organic layer. Crystallize Intermediate A from Heptane/IPA.

    • Checkpoint: Expect a yellow/orange solid. Purity >98% is required for the next step to prevent catalyst poisoning during hydrogenation.

Step 2: Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the aniline without cleaving the THP group or reducing the pyrazole ring.

Reagents:

  • Intermediate A (from Step 1)

  • Catalyst: 5% Pd/C (50% wet, 2 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: H

    
     gas (3–5 bar)
    

Protocol:

  • Charging: Charge Intermediate A and Methanol into an autoclave.

  • Inerting: Purge with N

    
     (3x), then H
    
    
    
    (3x).
  • Reaction: Stir at 25–35°C under 3–5 bar H

    
    .
    
    • Caution: This reaction is exothermic .[1][2] Control temperature strictly. Higher temperatures (>50°C) may cause partial reduction of the pyrazole ring or premature THP cleavage if trace acid is present.

  • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Keep catalyst wet to prevent pyrophoric ignition.

  • Streamlining: The filtrate (Intermediate B in MeOH) can often be telescoped directly into Step 3.

Step 3: Acidic Deprotection (THP Removal)

Objective: Remove the THP protecting group to yield the final target.

Protocol:

  • Acidification: To the methanolic solution of Intermediate B, add 6M HCl (3.0 equiv) slowly at 20°C.

  • Reaction: Heat to 50°C for 2–3 hours. Monitor disappearance of the THP adduct by HPLC.[3]

  • Neutralization & Isolation:

    • Cool to 10°C.

    • Slowly adjust pH to 8–9 using 4M NaOH or aqueous NH

      
      .
      
    • The product, 2-(1H-pyrazol-4-yl)aniline, typically precipitates as an off-white solid.

  • Purification: Filter the solid. Wash with water (to remove salts) and cold MTBE (to remove organic impurities). Dry under vacuum at 45°C.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Stalled Coupling Oxygen ingress or poor agitation.Ensure rigorous N

sparging. Increase RPM for biphasic mixture.
Pd Contamination Inefficient phase cuts.Use L-Cysteine wash or Thiol-silica scavengers (e.g., SiliaMetS®).
Premature Deprotection Acidic impurities in Step 2.Ensure Intermediate A is neutral before hydrogenation.
Colored Product Oxidation of aniline.Perform crystallization in the presence of trace sodium bisulfite or keep under N

.

Safety & Hazards (HSE)

  • Nitro Compounds: 2-Chloronitrobenzene is toxic and potentially mutagenic. Handle in a fume hood.

  • Hydrogenation: The reduction of nitro groups releases significant heat (~500 kJ/mol). On a large scale, dose H

    
     via mass flow controller or use semi-batch mode to limit accumulation.
    
  • Palladium/C: Spent catalyst is pyrophoric. Dispose of under water or in designated waste containers.

References

  • Suzuki-Miyaura Coupling Scale-Up

    • Title: "Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline" (Relevant analogy for protected pyrazole coupling).
    • Source:Organic Process Research & Development, 2020.
    • URL:[Link][4]

  • Protecting Group Strategy (THP)

    • Title: "Tetrahydropyranyl Ethers - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • General Suzuki Coupling of Nitrogen Heterocycles

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source:Journal of the American Chemical Society (via PMC).
    • URL:[Link]

  • Safety in Hydrazine/Pyrazole Chemistry (Context for avoiding de novo route)

    • Title: "Hydrazine and Aqueous Hydrazine Solutions: Evalu
    • Source:Organic Process Research & Development, 2013.
    • URL:[Link]

Sources

Navigating the Suzuki Coupling of 1H-Pyrazoles: A Guide to N-H Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Paradox in Cross-Coupling

The pyrazole motif is a cornerstone of modern medicinal chemistry, appearing in a multitude of blockbuster drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a privileged scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing the carbon-carbon bonds necessary to build these complex molecules.[3][4][5] However, the acidic proton on the nitrogen of an unsubstituted 1H-pyrazole presents a significant challenge. This N-H group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, or participate in unwanted side reactions under the basic conditions required for the coupling, ultimately compromising reaction efficiency and yield.[6][7]

While methods for the direct coupling of unprotected N-H heterocycles are emerging, they often require specialized, sterically demanding ligands and rigorous optimization.[6][7][8][9] For many applications, particularly in complex, multi-step syntheses, the most reliable and robust strategy is the temporary installation of a protecting group on the pyrazole nitrogen. This application note serves as a detailed guide to selecting and implementing N-protecting groups for the Suzuki coupling of pyrazoles, explaining the causality behind experimental choices and providing field-proven protocols.

The Strategic Decision: To Protect or Not to Protect?

The primary reason for N-protection is to neutralize the acidic N-H proton, thereby preventing its interference with the palladium catalyst and the basic reaction medium. This seemingly simple step can be the difference between a low-yielding, complex mixture and a clean, high-yielding transformation. The ideal protecting group should be:

  • Easy to install in high yield using readily available reagents.

  • Robust and inert to the specific conditions of the Suzuki coupling (palladium catalyst, phosphine ligands, base, and elevated temperatures).

  • Easy to remove cleanly and selectively in high yield without affecting other functional groups in the molecule.

The decision to use a protecting group is a strategic one. For simpler substrates or during methods development, exploring direct coupling with robust catalyst systems like those based on the XPhos ligand may be viable.[5][10] However, for sensitive substrates or on a larger scale where reproducibility is paramount, the protection-coupling-deprotection sequence is often the most efficient path forward.

A Comparative Analysis of Key Protecting Groups for Pyrazole

The choice of protecting group is dictated by the overall synthetic route and the chemical stability of the molecule. Below is a comparative analysis of the most commonly employed groups for this purpose.

Protecting GroupStructureTypical Installation ConditionsStability ProfileTypical Deprotection ConditionsKey Advantages & Disadvantages
Boc (tert-Butoxycarbonyl)

(Boc)₂O, base (e.g., DMAP, Et₃N, DIPEA), solvent (e.g., DCM, THF, PEG-400).[11][12]Acid: LabileBase: Generally stable, but can be cleaved under harsh basic/nucleophilic conditions or high temperatures sometimes seen in Suzuki reactions.[10][13]Suzuki: Moderately stable; can be cleaved in situ.[10]Strong acid (TFA, HCl).[10][14]Specific basic conditions (e.g., NaBH₄ in EtOH).[15][16]Pro: Widely used, easy removal.Con: Potential instability in Suzuki reaction can be a liability.
SEM (2-(Trimethylsilyl)ethoxymethyl)

SEM-Cl, base (e.g., NaH), solvent (e.g., THF, DMF).[1][17]Acid: LabileBase: StableSuzuki: Very stable and robust.[13][17][18]Fluoride sources (e.g., TBAF in THF).[18]Strong acid (e.g., 3N HCl, reflux).[17]Pro: High stability under coupling conditions.Con: Reagents are more expensive than for Boc or THP.
THP (Tetrahydropyranyl)

Dihydropyran (DHP), often solvent- and catalyst-free, or with catalytic acid.[19][20]Acid: LabileBase: Very stableSuzuki: StableMild acid (e.g., AcOH in THF/H₂O, p-TsOH in MeOH).[14]Pro: Inexpensive, "green" installation, very base-stable.[19][21]Con: Creates a new stereocenter (diastereomers).
Trityl (Triphenylmethyl)

Trityl chloride (Tr-Cl), base (e.g., Et₃N), solvent (e.g., DCM).Acid: Very LabileBase: StableSuzuki: Stable.[22]Mild acid (e.g., formic acid, dilute HCl).Pro: Bulky group can influence regioselectivity.Con: Can be too acid-labile for some multi-step sequences.

Workflow and Core Mechanism

A typical protection-coupling-deprotection strategy follows a logical three-step sequence. This workflow ensures that the sensitive N-H group is masked during the critical C-C bond formation and then efficiently revealed to yield the final desired product.

G cluster_workflow Protection-Coupling-Deprotection Workflow Start Halogenated 1H-Pyrazole Protect Step 1: N-Protection Start->Protect Protected_Pyrazole N-Protected Pyrazole Protect->Protected_Pyrazole Suzuki Step 2: Suzuki-Miyaura Coupling Protected_Pyrazole->Suzuki Protected_Product N-Protected Arylated Pyrazole Suzuki->Protected_Product Deprotect Step 3: Deprotection Protected_Product->Deprotect Final_Product Final Arylated 1H-Pyrazole Deprotect->Final_Product

A generalized workflow for the Suzuki coupling of pyrazoles.

The core of this process is the Suzuki-Miyaura reaction, which proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)Ln-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Protected Pyrazole) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Experimental Protocols

The following protocols are provided as robust starting points for methods development. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.

Protocol 1: N-Boc Protection of 4-Bromo-1H-pyrazole

This procedure describes the protection of a commercially available halogenated pyrazole, preparing it for Suzuki coupling.

Materials:

  • 4-Bromo-1H-pyrazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.2 eq) and a catalytic amount of DMAP (0.05 eq).[12]

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 4-bromo-1H-pyrazole-1-carboxylate.

Self-Validation: The product can be validated by ¹H NMR (disappearance of the N-H proton signal, appearance of the t-butyl signal at ~1.6 ppm) and mass spectrometry to confirm the expected molecular weight.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-4-bromopyrazole with Phenylboronic Acid

This protocol details the C-C bond formation. Note that under these conditions, some in situ deprotection of the Boc group may occur.[10][23]

Materials:

  • tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate (from Protocol 1)

  • Phenylboronic acid

  • XPhos Pd G2 precatalyst (or Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Celite

Procedure:

  • To a reaction vessel (e.g., a microwave vial or Schlenk flask), add N-Boc-4-bromopyrazole (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%).[10][24]

  • Seal the vessel and evacuate and backfill with an inert atmosphere (N₂ or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 or 5:1 ratio).[10]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired N-Boc-4-phenylpyrazole.

Self-Validation: Successful coupling is confirmed by mass spectrometry (increase in molecular weight corresponding to the phenyl group addition) and NMR. The presence of both the Boc-protected and the deprotected N-H product should be checked.

Protocol 3: Deprotection of N-Boc-4-phenylpyrazole

This final step removes the protecting group to reveal the target 1H-pyrazole. An acidic method is described here.

Materials:

  • N-Boc-4-phenylpyrazole (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc-protected pyrazole (1.0 eq) in DCM.

  • Add TFA dropwise (typically 10-20% v/v).[10]

  • Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until gas evolution ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • If necessary, purify the product by chromatography or recrystallization to obtain pure 4-phenyl-1H-pyrazole.

Self-Validation: Complete deprotection is confirmed by ¹H NMR (reappearance of the N-H proton signal and disappearance of the t-butyl signal) and mass spectrometry.

Conclusion

The strategic use of N-protecting groups is a powerful and often essential tactic for the successful execution of Suzuki-Miyaura cross-coupling reactions on the 1H-pyrazole core. While the addition of protection and deprotection steps may seem to lengthen a synthetic sequence, the gains in reliability, yield, and purity frequently justify the investment. By understanding the relative stabilities and functionalities of groups like Boc, SEM, and THP, and by employing robust, validated protocols, researchers can confidently and efficiently construct complex pyrazole-containing molecules for applications in drug discovery and materials science.

References

  • Daugulis, O., & Choy, P. Y. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Choy, P. Y., & Daugulis, O. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 131(10), 3849–3857. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]

  • Pisár, M., et al. (2018). Figure: Two independent routes leading to Boc-protected pyrazoles 5 and 3. ResearchGate. [Link]

  • Gudmundsdottir, A. D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23801-23812. [Link]

  • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. PubMed. [Link]

  • Cankař, P., et al. (2019). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Molecules, 24(12), 2292. [Link]

  • Khan, I., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Bioorganic Chemistry, 112, 104938. [Link]

  • Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]

  • Lubell, W. D., & Rapoport, H. (1988). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. The Journal of Organic Chemistry, 53(12), 2825–2832. [Link]

  • Gudmundsdottir, A. D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Jedinák, L., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(46), 9875-9884. [Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts, 13(09), 0969. [Link]

  • Leitch, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6441-6453. [Link]

  • Cankař, P., et al. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. The Journal of Organic Chemistry, 81(24), 12343-12354. [Link]

  • Al-Zoubi, R. M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • Wikipedia. (2024). Protecting group. Wikipedia. [Link]

  • Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]

  • Meng, G., et al. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. Organic Letters, 19(13), 3596-3599. [Link]

  • ResearchGate. (2021). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]

  • Li, Y., et al. (2021). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 26(4), 1083. [Link]

  • Cankař, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12354. [Link]

  • Al-Zoubi, R. M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • Cankař, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Verma, R., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 195-204. [Link]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Cankař, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12354. [Link]

  • Wang, C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of the Chinese Chemical Society, 61(1), 101-106. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Zhang, X., et al. (2021). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Organic & Biomolecular Chemistry, 19(39), 8546-8550. [Link]

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Troubleshooting & Optimization

Technical Support Hub: Palladium Removal from Pyrazole-Aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support hub for researchers dealing with persistent palladium contamination in nitrogen-rich heterocycles.

Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket Subject: High Residual Pd in N-Heterocyclic API Intermediates

Executive Summary: The "Chelation Trap"

If you are reading this, you likely have a pyrazole or aniline intermediate retaining >500 ppm of palladium despite activated carbon treatment or flash chromatography.

The Root Cause: Pyrazoles and anilines are not just substrates; they are potent ligands. Nitrogen atoms in these rings (specifically the pyridinic nitrogen in pyrazole and the amine in aniline) coordinate strongly to Pd(II), forming stable "pincer-like" complexes. Standard purification methods (crystallization, silica gel) rely on polarity differences, which are often negligible between the free ligand and the Pd-complex. To break this bond, you need a scavenger with a significantly higher affinity for Pd than your product—essentially, a "super-ligand."

Part 1: Diagnostic & Triage (FAQs)

Q1: I ran a column and treated with charcoal (Darco KB), but Pd is still ~1000 ppm. Why? A: Activated carbon relies on non-specific adsorption. In your system, the Pd is likely coordinated to the pyrazole nitrogen. This complex is soluble and passes through carbon pores. Furthermore, carbon often suffers from "leaching," where the equilibrium shifts back, releasing Pd into the solvent during filtration. You need a chemisorbent (covalent bond formation), not a physisorbent.

Q2: Which scavenger functional group is best for pyrazole-anilines? A: For N-heterocycles, Thiol (-SH) and Dimercaptotriazine (DMT) are the gold standards.

  • Si-Thiol: Best general-purpose scavenger. The sulfur binds Pd avidly, displacing the nitrogen ligands.

  • Si-DMT / MP-TMT: Use this if your Pd species is highly oxidized (Pd(II)) or if you have a very electron-rich aniline that might oxidize in the presence of simple thiols. DMT is more robust.

Q3: Can I just use extraction? A: Standard aqueous washes (brine, NaHCO3) will fail. However, a "reactive wash" using L-Cysteine or N-Acetylcysteine (NAC) can work by converting the lipophilic Pd-pyrazole complex into a water-soluble Pd-cysteine complex. (See Protocol B below).

Part 2: Scavenger Selection Matrix

Use this table to select the correct solid-supported scavenger based on your specific catalytic system.

Scavenger TypeFunctional GroupBest ForMechanismCompatibility Note
Si-Thiol 1-PropanethiolPd(0) & Pd(II) (General)Ligand ExchangeFirst-line choice. Compatible with most solvents (THF, MeOH, DMF).
Si-DMT DimercaptotriazinePd(II), Ru, RhChelation (Tridentate)High capacity. Best for stubborn Pd-N complexes.
MP-TMT Polystyrene-TMTPd(II)ChelationUse in aqueous/polar solvents where silica might degrade.
Si-Thiourea ThioureaPd(II), electrophilic PdCoordinationGood for anilines, but less effective for pyrazoles than Thiol/DMT.
Activated Carbon N/ABulk Pd removalPhysisorptionAvoid for <100 ppm targets in this specific chemistry. High yield loss risk.[1]
Part 3: Experimental Protocols
Protocol A: Solid-Supported Scavenging (The "Si-Thiol" Method)

Recommended for final polishing (Target: <10 ppm).

  • Dissolution: Dissolve crude intermediate in a compatible solvent (THF, EtOAc, or DMF) at a concentration of 10 mL/g.

  • Loading: Add SiliaMetS® Thiol or MP-TMT at 3–5 equivalents relative to the residual Pd content (determined by ICP-MS).

    • Note: If Pd content is unknown, start with 10% w/w (scavenger to product).

  • Incubation: Stir at 50°C for 4–12 hours.

    • Critical: Heat is often required to overcome the activation energy of breaking the Pd-Pyrazole bond. Room temperature is often insufficient for N-heterocycles.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the scavenger.

  • Analysis: Analyze filtrate by ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger or switch to Si-DMT .

Protocol B: The L-Cysteine Reactive Wash

Recommended for bulk removal (Target: reducing 5000 ppm to <500 ppm).

  • Preparation: Prepare a 10% (w/v) aqueous solution of L-Cysteine .

  • Contact: Add the aqueous solution to your organic layer (containing the product) in a 1:1 volume ratio.

  • Activation: Adjust the pH of the aqueous layer to pH 8–9 using dilute NaOH or Ammonia.

    • Science: Deprotonating the cysteine thiol (pKa ~8.3) vastly increases its nucleophilicity, allowing it to strip Pd from the pyrazole.

  • Agitation: Stir vigorously at 40°C for 1 hour. (Do not just shake in a funnel; kinetic mixing is required).

  • Separation: Separate layers. The Pd will migrate to the yellow/orange aqueous layer.

  • Rinse: Wash organic layer with water (x2) to remove residual cysteine.

Part 4: Decision Logic & Workflows
Workflow 1: Scavenger Screening Strategy

This diagram outlines the logical flow for selecting the optimal purification route.

ScavengerScreening Start Crude Intermediate (Pyrazole-Aniline) CheckPd Measure Initial Pd (ICP-MS) Start->CheckPd HighPd Pd > 1000 ppm? CheckPd->HighPd BulkRemoval Bulk Removal Step (L-Cysteine Wash or Crystallization) HighPd->BulkRemoval Yes Polishing Polishing Step (Solid Scavengers) HighPd->Polishing No BulkRemoval->Polishing SelectScavenger Select Scavenger Type Polishing->SelectScavenger Thiol Try Si-Thiol (General Purpose) SelectScavenger->Thiol Standard DMT Try Si-DMT (Stubborn Complexes) SelectScavenger->DMT High Oxidation State Test Screening Experiment (50°C, 4 hours) Thiol->Test DMT->Test Result Check Pd & Yield Test->Result Success Scale Up Process Result->Success Pd < Limit Fail Switch Ligand or Increase Temp Result->Fail Pd > Limit Fail->SelectScavenger

Caption: Decision tree for isolating palladium impurities from nitrogen-rich intermediates. Note the distinction between "Bulk Removal" and "Polishing."

Workflow 2: The "Reactive Wash" Mechanism

Visualizing why L-Cysteine works when water fails.

CysteineMechanism OrgPhase Organic Phase [Pd-Pyrazole Complex] Interface Interface Mixing (Vigorous Stirring) OrgPhase->Interface AqPhase Aqueous Phase [L-Cysteine + Base] AqPhase->Interface ComplexSwitch Ligand Exchange: Pd binds to S-Cysteine Interface->ComplexSwitch pH 8-9 activates Thiol Separation Phase Separation ComplexSwitch->Separation CleanOrg Clean Organic Phase (Product) Separation->CleanOrg WasteAq Waste Aqueous (Pd-Cysteine) Separation->WasteAq

Caption: Mechanism of the L-Cysteine reactive wash. The pH adjustment is the critical control point to activate the sulfur nucleophile.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Phillips, A. M., et al. (2019). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine (TMT). Organic Process Research & Development.

  • SiliCycle Application Note. (2020). Metal Scavenging from Nitrogen Heterocycles using SiliaMetS. SiliCycle.

  • Biotage Application Note. (2018). Comparison of Metal Scavengers vs. Activated Carbon for Pd Removal. Biotage.

  • Rosso, V. W., et al. (1997).[2] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development.

  • Economidou, M., et al. (2023).[3] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [4]

Sources

Solving solubility issues with 4-Fluoro-2-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Fluoro-2-(1H-pyrazol-4-yl)aniline. This document is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this compound into their experimental workflows. As a molecule combining a fluoroaniline moiety and a pyrazole ring, it possesses significant potential as a building block in drug discovery.[1][2][3] However, like many heterocyclic compounds developed through modern discovery techniques, it is predicted to have low aqueous solubility, a common challenge in drug development.[4][5][6]

This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to systematically address and overcome solubility challenges, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties and likely solubility profile of this compound?

Answer: While specific experimental data for this exact molecule is not broadly published, we can infer its properties from its constituent parts: 4-fluoroaniline and pyrazole.

  • 4-Fluoroaniline: This component is a weak base with a pKa of its conjugate acid around 4.65.[7] It has low-to-moderate water solubility (~33 g/L) and is soluble in many organic solvents.[1][7][8] The fluorine atom increases lipophilicity.[9]

  • Pyrazole: The parent pyrazole is a solid with limited water solubility but is soluble in organic solvents like ethanol and acetone.[10] Pyrazole derivatives are frequently crystalline and can exhibit poor aqueous solubility.[3][11]

Predicted Profile for this compound: The combined structure is likely a crystalline solid with poor aqueous solubility due to the flat, aromatic ring systems. The aniline amine group provides a basic handle (pKa ~3-5), and the pyrazole N-H provides a very weakly acidic proton, suggesting that solubility will be highly dependent on pH. We anticipate good solubility in polar aprotic organic solvents like DMSO and DMF.

Q2: I need to make a stock solution for my biological assays. What solvent should I start with?

Answer: For initial stock solutions, especially when the exact solubility is unknown, it is critical to use a solvent that is likely to fully dissolve the compound and is compatible with your downstream assay in small volumes.

  • Primary Recommendation - DMSO: Dimethyl sulfoxide is the industry-standard starting point for highly lipophilic, poorly soluble compounds. Its high solubilizing power can overcome the crystal lattice energy of the solid compound. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Secondary Options - DMF and NMP: If DMSO is incompatible with your assay, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are suitable alternatives with similar strong solubilizing properties.

  • Alcohols (Ethanol, Methanol): These are also viable options and are often less toxic to cellular assays than DMSO.[11] However, they may not achieve the same high concentrations for very poorly soluble compounds.

Causality: The choice of a strong organic solvent like DMSO is to ensure the compound is fully molecularly dissolved in the stock solution. This prevents inaccurate concentrations and precipitation during serial dilutions, which could lead to erroneous experimental results.

Q3: My compound crashed out of solution when I diluted my DMSO stock into my aqueous assay buffer. What happened and how do I fix it?

Answer: This is a classic problem of a compound having high solubility in the organic stock solvent but low solubility in the final aqueous medium. When the DMSO concentration is diluted below a certain threshold (often <1-5%), it can no longer keep the compound dissolved, causing it to precipitate.

Troubleshooting Workflow:

Caption: Decision workflow for addressing compound precipitation.

Solutions:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Use Co-solvents: Prepare the final buffer with a small percentage of a water-miscible co-solvent like PEG-400 or propylene glycol.[12][13] This increases the solvent capacity of the aqueous medium.

  • pH Adjustment: As this molecule has a basic center, lowering the pH of the final buffer may protonate the aniline nitrogen, forming a more soluble salt.[12][14] See Q4 for more details.

  • Employ Surfactants: Adding a low concentration of a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) above its critical micelle concentration (CMC) can create micelles that encapsulate the compound, increasing its apparent solubility.[15][16]

Troubleshooting Guide: Systematic Solubility Enhancement
Q4: How do I systematically determine the optimal pH for solubilizing this compound?

Answer: Given the presence of the basic aniline group, solubility is expected to increase significantly at a pH below its pKa. A pH-solubility profile is essential for developing aqueous formulations.

Causality: The Henderson-Hasselbalch equation dictates that as the pH of a solution drops below the pKa of a basic functional group, the ionized (protonated) form of the molecule begins to dominate. This ionized form is typically many orders of magnitude more soluble in water than the neutral form.

Protocol: pH-Solubility Profile Determination

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 5, 6, 7.4, 9).

  • Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter compatible with your compound, e.g., PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plotting: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer.

Expected Data:

pH of BufferExpected Solubility TrendRationale
2.0HighAniline group is fully protonated (BH+).
4.0Moderate to HighApproaching the pKa; significant portion is protonated.
6.0LowAbove the pKa; predominantly neutral form (B).
7.4Very LowSignificantly above the pKa; almost entirely neutral.
9.0Very LowNeutral form dominates.
Q5: pH adjustment is insufficient or not viable for my experiment. What advanced formulation strategies can I use?

Answer: When pH modification is not an option (e.g., for physiological pH in cell culture), several advanced strategies can be employed. These are common in the pharmaceutical industry for formulating poorly soluble drugs.[4][14]

Advanced Strategies Overview:

Caption: Overview of advanced solubility enhancement techniques.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[6][16] They can encapsulate the poorly soluble molecule, forming an inclusion complex with improved water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Amorphous Solid Dispersions (ASDs): Crystalline materials require significant energy to break their lattice structure before they can dissolve. By dispersing the compound at a molecular level within a polymer matrix, an amorphous (non-crystalline) solid is formed.[4] This amorphous state has higher free energy and is significantly more soluble.[15] This is typically achieved via spray drying or hot-melt extrusion.

  • Lipid-Based Formulations: For oral delivery, dissolving the compound in a mixture of oils, surfactants, and co-solvents can create systems like microemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS).[4][14] These formulations improve solubility and can enhance absorption in the gastrointestinal tract.

  • Particle Size Reduction: Reducing the particle size of the solid compound increases its surface-area-to-volume ratio, which leads to a faster dissolution rate according to the Noyes-Whitney equation.[13][14] Techniques include micronization and the creation of nanosuspensions.[17][18]

Experimental Protocols
Protocol 1: Initial Solvent Screen
  • Objective: To identify suitable organic solvents for creating a stock solution.

  • Procedure:

    • Weigh approximately 1-2 mg of this compound into several small, clear glass vials.

    • To each vial, add a different solvent dropwise while vortexing. Start with common laboratory solvents.

    • Continue adding solvent up to a fixed volume (e.g., 1 mL).

    • Observe and record whether the solid fully dissolves. Note the approximate concentration if dissolution occurs.

  • Example Data Table:

SolventVolume Added (mL)ObservationEstimated Solubility
Water1.0Insoluble, suspension< 1 mg/mL
Ethanol1.0Sparingly soluble~1-2 mg/mL
Acetone0.5Soluble> 2 mg/mL
Dichloromethane0.4Soluble> 2.5 mg/mL
DMSO0.1Readily Soluble> 10 mg/mL
Acetonitrile0.8Sparingly soluble~1.25 mg/mL
Protocol 2: Quantification of Aqueous Solubility by HPLC-UV
  • Objective: To accurately measure the compound's solubility in a specific aqueous buffer after equilibration. This protocol is a general template and must be optimized for your specific equipment.[19][20]

  • HPLC-UV Method Development (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: Scan for optimal wavelength using a standard; likely between 254-280 nm.

    • Injection Volume: 10 µL.

  • Calibration Curve Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Perform serial dilutions from this stock to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Inject each standard into the HPLC system and record the peak area.

    • Plot peak area versus concentration and perform a linear regression to get the calibration curve equation (y = mx + c). Ensure R² > 0.999.

  • Sample Analysis:

    • Take the clear supernatant from your equilibrated solubility experiment (from the pH-solubility protocol).

    • Dilute the sample with mobile phase A to a concentration that is expected to fall within the range of your calibration curve.

    • Inject the diluted sample and record the peak area.

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original solubility in the buffer.

References
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link][4]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link][14]

  • Ansari, M. J. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 7(5), 230-238. [Link][5]

  • Gavali, S. M., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Pharmaceutical Technology, 34(10). [Link][15]

  • Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link][16]

  • Solubility of Things. Pyrazole - Solubility of Things. [Link][10]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link][6]

  • Kumar, A., & Sahoo, S. K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical Negative Results, 14(2), 118-126. [Link][12]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. Asian Journal of Pharmaceutics, 13(3). [Link][13]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link][17]

  • Hovione. (2023). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. [Link][18]

  • Xperimania. Fluoroaniline. [Link][1]

  • PubChem. 4-Fluoroaniline | C6H6FN | CID 9731. [Link][7]

  • ResearchGate. (2018). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. [Link][3]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link][21]

  • Sparrow Chemical. (2025, December 29). What is fluoroaniline?[Link][9]

  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009. [Link][22]

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Optimizing catalyst loading for sterically hindered aniline couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sterically Hindered Aniline Couplings

Status: ONLINE Current Ticket: Optimizing Catalyst Loading & Reactivity Assigned Specialist: Senior Application Scientist Reference ID: BHA-HIND-2025

Introduction: The "Cliff Effect" in Hindered Couplings

Welcome to the technical support hub for Buchwald-Hartwig aminations. You are likely here because your coupling of a 2,6-disubstituted aniline or an ortho-substituted aryl halide has failed.

The Core Problem: In sterically hindered couplings, the standard "linear" relationship between catalyst loading and yield does not apply. Instead, we observe a "Cliff Effect."

  • Scenario A: 1.0 mol% catalyst

    
     95% Yield.
    
  • Scenario B: 0.5 mol% catalyst

    
     0% Yield (Not 45%).
    

Why? Hindered substrates require higher activation energies (


). If the rate of catalyst decomposition (

) exceeds the rate of the difficult reductive elimination step (

), the catalyst "dies" before completing enough turnovers. Below a critical concentration threshold, the catalyst is poisoned by the substrate or solvent impurities before the reaction propagates.

This guide provides the protocols to navigate this cliff.

Module 1: Catalyst Selection & The "Active Species"

User Query: I am using Pd(OAc)₂ and PPh₃, but getting no conversion on my bulky substrate.

Technical Diagnosis: You are suffering from Activation Failure .

  • Reduction Issue: Pd(II) must be reduced to Pd(0) to enter the cycle. Hindered amines are poor reducing agents.

  • Ligation State: Bulky ligands (required for hindered couplings) form mono-ligated Pd(0) species (

    
    ). Simple salts like Pd(OAc)₂ often fail to generate this specific species efficiently in the presence of steric bulk.
    

The Solution: Precatalysts (G3/G4) Stop generating catalysts in situ from Pd(II) salts. Switch to Palladacycle Precatalysts (e.g., Buchwald G4). These release the active


 species upon exposure to base, bypassing the reduction step entirely.
Ligand Selection Matrix (Hindered Systems)
Substrate ClassRecommended LigandPrecatalystWhy?
Primary Aniline (Hindered) BrettPhos BrettPhos Pd G4Prevents bis-arylation; accommodates ortho bulk.
Primary Aniline (Extreme Bulk)

BuBrettPhos

BuBrettPhos Pd G4
The

Bu group prevents P-N bond formation (catalyst death).
Secondary Amine (Acyclic) RuPhos RuPhos Pd G4Electronic properties facilitate oxidative addition of hindered halides.
Secondary Amine (Cyclic) AdBrettPhos AdBrettPhos Pd G4"Ad" (Adamantyl) provides massive steric bulk to force reductive elimination.

Module 2: Visualizing the Failure Points

To optimize loading, you must understand where the cycle stalls. In hindered systems, it is rarely Oxidative Addition; it is usually Amine Binding or Reductive Elimination .

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Bottleneck 1) OxAdd->AmineBind HNR2 (Slow) Death Catalyst Decomposition (Pd Black / P-N formation) OxAdd->Death If Pd dimerizes Deprot Deprotonation (Base Mediated) AmineBind->Deprot Base AmineBind->Death If Amine displaces L RedElim Reductive Elimination (Steric Bottleneck 2) Deprot->RedElim Ar-Pd-NR2 Product Product + L-Pd(0) RedElim->Product Fast if L is bulky Product->Pd0 Regeneration

Figure 1: The Catalytic Cycle highlighting steric bottlenecks. Note that amine binding is often the rate-determining step for bulky anilines.

Module 3: Optimization Protocol (The "Dosing" Strategy)

User Query: I need to lower loading for cost reasons. How do I find the minimum effective load?

Technical Diagnosis: Do not simply reduce the molar percentage in a single shot. If you drop below the "Cliff," the reaction will stall. You must optimize the Pd:Ligand ratio and the Concentration Profile .

Protocol: The "Step-Down" Screen

1. Establish the Baseline (High Load):

  • Conditions: 2.0 mol% Precatalyst (e.g.,

    
    BuBrettPhos Pd G4), 1.0 equiv Ar-X, 1.2 equiv Amine, 2.0 equiv NaOtBu, Toluene/tBuOH (5:1), 100°C.
    
  • Goal: Confirm the reaction can work. If this fails, loading is not your problem (check Base/Solvent).

2. The Ratio Check (If using Pd₂(dba)₃ + Ligand):

  • For hindered ligands (BrettPhos/RuPhos), the active species is monoligated .

  • Standard: 1:1 Pd:L ratio.

  • Optimization: 1:1.2 to 1:1.5.

  • Warning: Excess ligand (>1:2) can inhibit the reaction by shifting the equilibrium away from the active

    
     species.
    

3. The Kinetic Dosing (To lower loading): Instead of adding 1 mol% at


, use a dosing strategy to keep the catalyst "alive" without overdosing.
StepActionRationale
Initial Add 0.2 mol% catalyst. Heat to reaction temp.[1]Initiates cycle without massive metal waste.
Monitor Check HPLC at 1 hour.If conversion >10% and stalling, catalyst died.
Spike Add another 0.2 mol% (as stock solution).Resurrects the rate.
Result Total load 0.4 mol% often outperforms 1.0 mol% initial.Prevents off-cycle dimer formation at high [Pd].

Troubleshooting & FAQ

Q1: My reaction turns black immediately and yields <10%.

  • Cause: "Pd Black" formation. The ligand is detaching from the metal.

  • Fix:

    • Switch to a G4 precatalyst (more stable).

    • Lower the temperature slightly (80°C vs 100°C) to preserve catalyst life, even if rate slows.

    • Check your solvent: If using 1,4-dioxane, ensure it is peroxide-free. Oxidants kill phosphines.

Q2: I see significant hydrodehalogenation (Ar-X


 Ar-H). 
  • Cause:

    
    -Hydride elimination is outcompeting reductive elimination. This happens when the amine is too bulky to undergo C-N bond formation quickly.
    
  • Fix:

    • Change Ligand: Use a bulkier ligand (e.g., switch from BrettPhos to

      
      BuBrettPhos). The increased bulk accelerates reductive elimination (steric relief).
      
    • Change Base: Switch from NaOtBu to NaOTMS (Sodium trimethylsilanolate) or K₃PO₄ . Weaker bases can reduce side reactions.

Q3: Can I use weak bases like Carbonates?

  • Answer: Generally, No for hindered anilines. Weak bases (Cs₂CO₃) require higher temperatures (

    
    C) to effect deprotonation. High heat kills the catalyst in these fragile systems. Stick to NaOtBu or LHMDS unless functional group tolerance (e.g., esters) dictates otherwise.
    

Decision Tree: Optimization Logic

TroubleshootingTree Start Start: Low Yield CheckConv Check Conversion (HPLC/NMR) Start->CheckConv LowConv Low Conversion (Ar-X remaining) CheckConv->LowConv Reaction Stalled Dehal Dehalogenation (Ar-H formed) CheckConv->Dehal Wrong Product Color Reaction Color? LowConv->Color FixDehal Fix: Bulker Ligand (tBuBrettPhos) to speed up Red. Elim. Dehal->FixDehal Black Black Precipitate (Pd Death) Color->Black Precipitate Clear Clear/Orange (Catalyst Dormant) Color->Clear Solution FixBlack Fix: Switch to G4 Precat or Add 10% excess Ligand Black->FixBlack FixClear Fix: Increase Temp or Switch to AdBrettPhos Clear->FixClear

Figure 2: Diagnostic logic for troubleshooting hindered couplings.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Maitro, G., et al. (2017). Precatalyst Selection and Catalyst Loading in Buchwald-Hartwig Amination. Organic Process Research & Development. [Link][2][3]

  • Fors, B. P., & Buchwald, S. L. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[4] Journal of the American Chemical Society. [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2015). Oxidative Addition Complexes of BrettPhos: Evidence for a Monoligated Pd(0) Species. Organic Letters. [Link]

Sources

Validation & Comparative

A Comparative Guide for Medicinal Chemists: 4-Fluoro-2-(1H-pyrazol-4-yl)aniline vs. 4-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced field of drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The pyrazolyl aniline scaffold is a well-established and valuable pharmacophore, frequently employed in the design of kinase inhibitors and other targeted therapies. This guide provides an in-depth technical comparison of two closely related analogs: 4-Fluoro-2-(1H-pyrazol-4-yl)aniline and its non-fluorinated parent, 4-(1H-pyrazol-4-yl)aniline .

Through a detailed examination of their physicochemical properties, synthetic accessibility, and the nuanced impact of fluorine substitution on biological activity, this document aims to equip medicinal chemists with the insights necessary to make informed decisions in their structure-activity relationship (SAR) studies.

Introduction to the Scaffolds

Both molecules share a common 4-(1H-pyrazol-4-yl)aniline core, a privileged structure in medicinal chemistry. The key distinction lies in the presence of a fluorine atom at the 2-position of the aniline ring in the fluorinated analog. This seemingly minor structural modification can have profound effects on the molecule's properties and its interactions with biological targets.

Chemical Structures:

CompoundStructure
4-(1H-pyrazol-4-yl)aniline
This compound

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom, the most electronegative element, into an organic molecule can dramatically alter its electronic properties, lipophilicity, and metabolic stability. These changes are crucial in optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

A comparative analysis of the predicted and experimentally-derived physicochemical properties of aniline and its fluorinated derivatives provides a strong foundation for understanding the expected differences between our two target molecules.[1]

PropertyAniline2-Fluoroaniline4-(1H-pyrazol-4-yl)aniline (Predicted) This compound (Inferred)
pKa 4.61[1]3.20[1]~4.5~3.0 - 3.5
logP 0.90[1]1.15[1]~1.5~1.8 - 2.0
Solubility ModerateLowerModerateLower

Analysis of Physicochemical Differences:

  • pKa (Basicity): The strong electron-withdrawing nature of the fluorine atom in the ortho position is expected to significantly decrease the basicity of the aniline nitrogen in this compound. This is a direct consequence of the inductive effect of fluorine, which reduces the electron density on the nitrogen atom, making it a weaker proton acceptor. A lower pKa can have significant implications for a drug's solubility at physiological pH and its ability to form salt bridges with target proteins.

  • logP (Lipophilicity): The introduction of a fluorine atom generally increases the lipophilicity of a molecule. The positional impact of fluorination on logP is complex, but an increase is generally observed.[1] For this compound, a higher logP compared to its non-fluorinated counterpart is anticipated. This increased lipophilicity can enhance membrane permeability but may also lead to increased binding to plasma proteins and potential off-target effects.

  • Solubility: The expected decrease in pKa and increase in logP for the fluorinated analog would likely result in lower aqueous solubility. This is a critical consideration for oral bioavailability and formulation development.

Synthetic Accessibility: A Comparative Workflow

The synthesis of both compounds typically involves the construction of the pyrazole ring followed by its coupling to the aniline moiety, or vice versa.

General Synthetic Workflow

G cluster_0 Synthesis of 4-(1H-pyrazol-4-yl)aniline cluster_1 Synthesis of this compound A 4-Nitrophenylhydrazine C 4-(4-Nitrophenyl)-1H-pyrazole A->C Condensation B 1,1,3,3-Tetramethoxypropane B->C D 4-(1H-pyrazol-4-yl)aniline C->D Reduction (e.g., H2/Pd-C) E 4-Fluoro-2-bromoaniline G tert-Butyl 4-(4-amino-3-fluorophenyl)-1H-pyrazole-1-carboxylate E->G Suzuki Coupling F 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid F->G H This compound G->H Deprotection (e.g., TFA)

Figure 1: General synthetic strategies for the preparation of the two aniline derivatives.

Experimental Protocol: Synthesis of 4-(1H-pyrazol-4-yl)aniline

This protocol is based on established literature procedures.

Step 1: Synthesis of 4-(4-Nitrophenyl)-1H-pyrazole

  • To a solution of 4-nitrophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-nitrophenyl)-1H-pyrazole.

Step 2: Reduction to 4-(1H-pyrazol-4-yl)aniline

  • Dissolve 4-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-(1H-pyrazol-4-yl)aniline.

Inferred Protocol: Synthesis of this compound

Step 1: Suzuki Coupling

  • To a degassed mixture of 4-fluoro-2-bromoaniline (1.0 eq), 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq) in a suitable solvent system (e.g., dioxane/water), add a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl 4-(4-amino-3-fluorophenyl)-1H-pyrazole-1-carboxylate.

Step 2: Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield this compound.

Impact on Biological Activity: A Kinase Inhibitor Perspective

The pyrazolyl aniline scaffold is a common feature in many kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase. The introduction of a fluorine atom at the 2-position can influence the binding affinity and selectivity in several ways.

Structure-Activity Relationship (SAR) Insights

SAR cluster_0 4-(1H-pyrazol-4-yl)aniline cluster_1 This compound A Aniline NH2: - H-bond donor to kinase hinge - Higher pKa (~4.5) D Kinase Hinge Region A->D H-bond B Fluorine at C2: - Inductive electron withdrawal - Potential for F-protein interactions - Steric influence C Aniline NH2: - H-bond donor to kinase hinge - Lower pKa (~3.0-3.5) B->C Lowers basicity C->D H-bond

Figure 2: Key SAR considerations for the two aniline derivatives in a kinase binding context.

  • Modulation of Hinge-Binding: The decreased basicity of the aniline nitrogen in the fluorinated analog can weaken the hydrogen bond to the kinase hinge. While seemingly detrimental, this can sometimes be advantageous by improving selectivity for a specific kinase or by reducing off-target effects.

  • Direct Fluorine-Protein Interactions: The fluorine atom itself can participate in favorable interactions with the protein, such as orthogonal multipolar interactions with backbone carbonyls or other polar residues. These interactions can compensate for the potentially weaker hydrogen bond from the aniline nitrogen.

  • Conformational Effects: The presence of the ortho-fluorine can induce a conformational bias in the molecule, favoring a specific orientation within the binding pocket that could be more or less favorable for potent inhibition.

  • Metabolic Stability: Aromatic C-H bonds are often sites of metabolic oxidation by cytochrome P450 enzymes. The replacement of a hydrogen atom with a fluorine atom at the 2-position can block this metabolic pathway, potentially increasing the half-life and bioavailability of the compound.

Hypothetical Performance Comparison in a Kinase Assay:

While direct comparative IC₅₀ data for both compounds against the same kinase is not publicly available, we can infer a likely scenario based on published SAR studies of similar kinase inhibitors. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, the introduction of a fluoro substituent on the aniline ring has been shown to modulate potency.[2] In some cases, a 5-fluoro substituent was equipotent to a 5-chloro substituent, while other fluoro-substituted analogs were inactive.[1] This highlights the context-dependent nature of fluorine's effect.

Kinase Target4-(1H-pyrazol-4-yl)aniline IC₅₀This compound IC₅₀ (Inferred)Rationale for Inference
Hypothetical Kinase A 100 nM50 nMFavorable orthogonal multipolar interactions between the fluorine and a backbone carbonyl in the active site outweigh the slightly weaker hinge hydrogen bond. The fluorine also induces a more favorable binding conformation.
Hypothetical Kinase B 50 nM500 nMThe active site is sterically constrained, and the presence of the ortho-fluorine leads to a clash. The weaker hinge-binding interaction is not compensated for by other favorable interactions.

Conclusion and Recommendations

The choice between this compound and 4-(1H-pyrazol-4-yl)aniline is a nuanced decision that depends on the specific goals of the drug discovery program.

  • 4-(1H-pyrazol-4-yl)aniline represents a solid starting point with well-understood properties and straightforward synthesis. Its higher pKa may be advantageous for forming strong interactions with the kinase hinge.

  • This compound offers a valuable tool for fine-tuning the properties of a lead compound. The introduction of the ortho-fluorine provides an opportunity to:

    • Modulate pKa and lipophilicity to optimize the ADME profile.

    • Enhance metabolic stability by blocking a potential site of oxidation.

    • Improve selectivity by altering the binding interactions with the target kinase and off-targets.

    • Introduce novel fluorine-protein interactions that could enhance potency.

Recommendation for Researchers:

It is highly recommended to synthesize and test both analogs in parallel during the lead optimization phase. This comparative approach will provide invaluable SAR data, elucidating the specific impact of the ortho-fluorine substitution within the context of the target of interest. The insights gained will enable a more rational and efficient design of next-generation inhibitors with improved therapeutic potential.

References

  • Comeau, J. L., et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007, 17(16), 4596-4600. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Crystallographic Analysis of 2-Substituted Fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Fluorine in Molecular Architecture

In the landscape of modern drug discovery and materials science, 2-substituted fluoroanilines represent a class of compounds with significant synthetic and functional importance. The strategic placement of a fluorine atom at the ortho position of the aniline ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] More critically for this guide, it introduces a fascinating modulator of solid-state architecture. The fluorine atom, with its high electronegativity and the amine group's proton-donating capability, sets the stage for a complex interplay of intermolecular interactions, including conventional N-H···N hydrogen bonds and weaker, yet structurally significant, N-H···F and C-H···F interactions.[2][3]

Understanding the precise three-dimensional arrangement of these molecules in a crystalline lattice is paramount.[4] It provides incontrovertible data on molecular conformation, bond lengths, and the specific non-covalent forces that govern crystal packing.[5] This knowledge is not merely academic; it directly impacts critical pharmaceutical properties such as solubility, dissolution rate, and bioavailability, and dictates the performance of organic electronic materials. This guide provides researchers with a comparative analysis of available crystallographic data for 2-substituted fluoroanilines, a detailed, field-proven protocol for obtaining high-quality single-crystal X-ray data, and an expert discussion on interpreting these structures.

Mastering the Art: A Robust Workflow for Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal structure is the culmination of a meticulous experimental process.[6] The quality of the final structural model is inextricably linked to the quality of the crystal used for data collection.[7] The following protocol represents a self-validating system, designed to maximize the probability of success for small organic molecules like 2-substituted fluoroanilines.

Diagram of the Crystallographic Workflow

G Figure 1. Experimental Workflow for Single-Crystal X-ray Diffraction. cluster_prep Phase 1: Sample & Crystal Preparation cluster_data Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Solution & Refinement A High-Purity Analyte (>99%) B Crystal Growth Trials (Evaporation, Diffusion, Cooling) A->B C Selection of Defect-Free Crystal (30-300 microns) B->C D Crystal Mounting (Glass Fiber / Loop) C->D E Diffractometer Screening (Assess Crystal Quality) D->E To Diffractometer F Full Data Collection (Rotating Crystal Method) E->F G Data Integration (Spot Finding & Indexing) F->G H Scaling & Merging (Correct for Experimental Variations) G->H I Structure Solution (Direct Methods / Patterson) H->I Processed Data J Structure Refinement (Least-Squares Fitting) I->J K Validation & Analysis (CheckCIF, Geometric Analysis) J->K L Deposition (e.g., CCDC) K->L

Caption: A comprehensive workflow from purified compound to final structural deposition.

Step-by-Step Experimental Protocol

1. Crystal Growth: The Foundation of a Good Structure

The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice.[7] For many fluoroanilines, which can be liquids or low-melting solids, careful solvent selection is critical.

  • Method of Choice: Slow Evaporation

    • Rationale: This is often the most straightforward and effective method for moderately soluble organic compounds.[6][8] It avoids the potential for thermal shock from rapid cooling, which can introduce crystal defects.

    • Procedure:

      • Prepare a nearly saturated solution of the 2-substituted fluoroaniline in a suitable solvent (e.g., ethanol, hexane, or a mixture like ethyl acetate/hexane). A solvent in which the compound is moderately soluble is ideal.[8]

      • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[8]

      • Cover the vial with parafilm and pierce it with a needle 1-2 times. This controls the rate of evaporation. The slower the evaporation (days to weeks), the higher the quality of the resulting crystals.[6]

      • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) and leave it undisturbed.

  • Alternative Method: Vapor Diffusion

    • Rationale: This technique is exceptionally powerful when only small amounts of material are available and allows for very slow changes in solvent composition to induce crystallization.[9]

    • Procedure:

      • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., chloroform, THF) and place this solution in a small, open inner vial.

      • Place the inner vial inside a larger, sealable outer vial (e.g., a screw-cap jar) containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane).[9]

      • Seal the outer vial. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.

2. Crystal Mounting and Data Collection

  • Mounting: Carefully select a well-formed, transparent crystal (ideally 30-300 microns in size) under a microscope.[10] Mount it on a thin glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.

  • X-ray Source: The choice between a copper (Cu) and molybdenum (Mo) X-ray source is critical. For most small organic molecules composed of light atoms (C, H, N, O, F), a Mo source (λ=0.71073 Å) is preferred due to its weaker absorption effects.[4] A Cu source (λ=1.5418 Å) provides greater scattering intensity, which can be beneficial for very small or weakly diffracting crystals.[10]

  • Data Collection:

    • The mounted crystal is placed on a goniometer head in the diffractometer and cooled in a stream of cold nitrogen gas (typically 100-120 K). This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher-quality dataset.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[11] The instrument software controls the rotation angles (e.g., ω and φ scans) to ensure that data from all possible lattice planes are measured.[5]

3. Data Processing, Structure Solution, and Refinement

  • Integration and Scaling: The raw diffraction images are processed to identify the position and intensity of each reflection.[12] This process, known as integration, is followed by scaling, which corrects for experimental variables (e.g., fluctuations in beam intensity) and merges symmetry-equivalent reflections to produce a final, unique dataset.[13]

  • Structure Solution: The phases of the structure factors, which are lost during the experiment, are determined using computational methods (e.g., direct methods). This yields an initial electron density map and a preliminary structural model.

  • Refinement: The initial model is refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[14] Hydrogen atoms are typically placed in calculated positions and allowed to "ride" on their parent atoms.[14] The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.

Comparative Crystallographic Data for 2-Substituted Fluoroanilines

Directly comparable, published crystallographic data for a wide range of 2-substituted fluoroanilines is not extensively consolidated. However, by compiling data from various sources, including the Cambridge Structural Database (CSD), we can draw valuable comparisons. The following table presents key crystallographic parameters for the parent 2-fluoroaniline and a representative N-alkylated derivative.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular InteractionsCCDC No.
2-Fluoroaniline C₆H₆FNMonoclinicP2₁/n8.0166.01511.218102.58N-H···N hydrogen bonds forming chains; C-H···F interactions295526[15]
2-Fluoro-N-methylaniline C₇H₈FNOrthorhombicP2₁2₁2₁5.9878.45312.67190N-H···F hydrogen bonds; π-stackingHypothetical Data
o-cresol:o-fluoroaniline (1:1 co-crystal) C₁₃H₁₄FNOOrthorhombicP2₁2₁2₁6.17310.99916.92490Strong O-H···N hydrogen bonds; C-H···O and C-H···F interactions[2]

Note: Crystallographic data for 2-Fluoro-N-methylaniline is presented hypothetically to illustrate comparative points, as readily available public data was not located in the initial search. The parameters are based on typical values for similar small organic molecules.

Discussion: How Substituents Dictate Solid-State Architecture

The data, though limited, provides critical insights into the role of the 2-substituent in directing crystal packing.

  • The Parent Compound (2-Fluoroaniline): In the crystal structure of 2-fluoroaniline, the dominant intermolecular interaction is the classic N-H···N hydrogen bond, which links molecules into chains.[15] The fluorine atom plays a more subtle role, participating in weaker C-H···F interactions that help to organize these chains into a three-dimensional network. This demonstrates that in the presence of a stronger hydrogen bond acceptor (the nitrogen of a neighboring molecule), the fluorine atom is a secondary participant.

  • Effect of N-Alkylation (e.g., 2-Fluoro-N-methylaniline): The introduction of a methyl group onto the nitrogen atom has profound structural consequences. Firstly, it reduces the number of amine protons available for hydrogen bonding from two to one. Secondly, it introduces steric bulk around the nitrogen atom. This combination makes the formation of extended N-H···N chains less favorable. Consequently, the N-H proton is more likely to interact with the next best acceptor in the system: the fluorine atom of a neighboring molecule. This leads to a shift in the primary supramolecular synthon from an N-H···N chain to an N-H···F interaction. Such changes in packing can significantly alter the physical properties of the crystal.

  • Co-crystallization (o-cresol with o-fluoroaniline): The co-crystal structure provides a clear example of competitive hydrogen bonding.[2] The hydroxyl group of o-cresol is a much stronger hydrogen bond donor than the N-H of the aniline. It forms a robust O-H···N hydrogen bond with the fluoroaniline's nitrogen atom. This interaction is the primary driver of the crystal packing, with the weaker C-H···O and C-H···F interactions playing a supporting role in defining the overall architecture.[2] This highlights a key principle of crystal engineering: the hierarchy of intermolecular interactions generally dictates the final structure.[16][17]

The electronic nature of substituents also plays a crucial role. Electron-withdrawing groups can alter the acidity of the N-H protons and the acceptor strength of the nitrogen atom, while electron-donating groups have the opposite effect.[18][19] These electronic perturbations, combined with the steric demands of the substituent, create a unique crystallographic fingerprint for each derivative.

Conclusion

The crystallographic analysis of 2-substituted fluoroanilines reveals a delicate balance of intermolecular forces that govern their solid-state structures. While classic N-H···N hydrogen bonds can dominate, the presence of the ortho-fluoro substituent provides a consistent alternative interaction pathway (N-H···F and C-H···F) whose expression is dictated by the steric and electronic properties of other substituents on the molecule. This guide provides a robust experimental framework for elucidating these structures and a conceptual basis for understanding how subtle molecular changes can lead to significant differences in crystal packing. For researchers in drug development and materials science, this understanding is a critical tool for rationally designing molecules with desired solid-state properties.

References

  • Dunitz, J. D., & Gavezzotti, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1095–1103. [Link]

  • Pro-Chem. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Pro-Chem. [Link]

  • Mueller, P. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

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Kinase selectivity profiles of 2-(pyrazol-4-yl)aniline based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(pyrazol-4-yl)aniline scaffold represents a distinct class of "privileged structures" in kinase inhibitor design. Unlike the more common para-substituted (4-position) analogs found in drugs like Crizotinib or Ruxolitinib, the ortho-substituted (2-position) arrangement facilitates a unique bidentate hinge-binding mode that mimics the adenine ring of ATP with high fidelity.

This guide provides an in-depth technical analysis of 2-(pyrazol-4-yl)aniline-based inhibitors, comparing their selectivity profiles, binding mechanisms, and performance against alternative scaffolds (para-substituted anilines and fused indazoles).

Executive Summary: The Ortho-Effect in Kinase Inhibition

The 2-(pyrazol-4-yl)aniline scaffold is defined by a phenyl ring bearing a primary amine at position 1 and a pyrazole ring at position 2 (ortho). This specific geometry allows the molecule to adopt a pseudo-fused conformation via an intramolecular hydrogen bond, creating a planar structure that fits snugly into the ATP-binding pocket.

  • Primary Mechanism: Type I ATP-competitive inhibition.

  • Key Advantage: The ortho-positioning enables a "donor-acceptor" (D-A) hydrogen bond motif with the kinase hinge region, often resulting in higher potency for specific kinases (e.g., p38 MAPK, JAKs, FGFR) compared to para-isomers.

  • Selectivity Challenge: Due to its high similarity to ATP, this scaffold can be "promiscuous" (multi-targeted) unless decorated with specific "gatekeeper-interacting" substituents.

Mechanism of Action: Structural Basis for Selectivity

To understand the selectivity profile, we must analyze the binding mode. The 2-(pyrazol-4-yl)aniline motif interacts with the kinase hinge region through a bidentate hydrogen bond network:

  • Aniline NH₂ (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • Pyrazole Nitrogen (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge residue (e.g., Leu, Val).

This mimics the N1 and N6 positions of the adenine ring in ATP.

Visualization: Hinge Binding Topology

BindingMode cluster_Kinase Kinase Hinge Region cluster_Inhibitor 2-(pyrazol-4-yl)aniline Scaffold Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone N-H (Donor) Pyrazole_N Pyrazole -N= (Acceptor) Hinge_NH->Pyrazole_N H-Bond Aniline_NH2 Aniline -NH2 (Donor) Aniline_NH2->Hinge_CO H-Bond Aniline_NH2->Pyrazole_N Ortho-Constraint (Planarity)

Figure 1: Bidentate binding mode of the 2-(pyrazol-4-yl)aniline scaffold to the kinase hinge region.

Comparative Selectivity Profiling

The following table compares the 2-(pyrazol-4-yl)aniline scaffold against its two primary alternatives: the 4-(pyrazol-4-yl)aniline (Para-isomer) and the Indazole (Fused analog).

Table 1: Scaffold Performance Comparison
Feature2-(pyrazol-4-yl)aniline (Ortho)4-(pyrazol-4-yl)aniline (Para)Indazole (Fused)
Binding Mode Bidentate (Hinge Mimic)Monodentate (Extension)Rigid Bidentate
Conformational Flexibility Moderate (Rotatable bond allows induced fit)High (Linear extension)Low (Rigid fused ring)
Primary Targets p38 MAPK, JAK1/2, FGFR, BRAFALK, ROS1, JAK (via linker)VEGFR, PDGFR, p38
Selectivity Potential High (Tunable via aniline substitution)Moderate (Requires long tail)High (Shape complementarity)
Solubility Moderate (NH₂ polarity)Good (Solvent exposed tail)Low (Planar stacking)
Key Limitation Potential for atropisomerismLess potent hinge bindingPoor solubility

Analysis:

  • Ortho vs. Para: The ortho-scaffold is superior for targeting the ATP pocket directly, whereas the para-scaffold is better suited for extending out of the pocket to interact with the solvent-front or allosteric pockets (e.g., Type II inhibitors).

  • Ortho vs. Fused: The 2-(pyrazol-4-yl)aniline offers a "flexible" alternative to indazole. While indazole is rigid, the ortho-aniline can rotate slightly to accommodate minor variations in the hinge region, potentially overcoming resistance mutations that affect rigid inhibitors.

Experimental Protocols for Selectivity Validation

To rigorously validate the selectivity of a 2-(pyrazol-4-yl)aniline inhibitor, the following self-validating workflow is recommended.

Protocol A: Biochemical IC₅₀ Determination (ADP-Glo Assay)

Objective: Quantify potency against primary targets (e.g., JAK2).

  • Reagents: Recombinant JAK2 kinase, Poly(Glu,Tyr) substrate, Ultra-pure ATP (Km concentration), ADP-Glo Reagent (Promega).

  • Preparation: Dilute inhibitor in DMSO (10-point dose-response, 3-fold serial dilution).

  • Reaction:

    • Mix 2 µL inhibitor + 4 µL kinase buffer.

    • Add 2 µL ATP/Substrate mix.

    • Incubate at RT for 60 min.

  • Detection: Add 8 µL ADP-Glo reagent (40 min), then 16 µL Kinase Detection Reagent (30 min).

  • Analysis: Measure luminescence. Fit data to a 4-parameter logistic equation to determine IC₅₀.

    • Validation Check: Z'-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC₅₀.

Protocol B: Broad-Spectrum Selectivity Profiling (KinomeScan)

Objective: Identify off-target liabilities across the kinome.

  • Method: Competition binding assay (scanMAX or equivalent) against a panel of >400 kinases.

  • Concentration: Screen at 1 µM (high stringency) or 100 nM (physiological relevance).

  • Data Output: "Selectivity Score" (S-score).

  • Interpretation:

    • S(35) < 0.05: Highly selective (Ideal for clinical candidates).

    • S(35) > 0.20: Promiscuous (Likely toxic).

Visualization: Selectivity Screening Workflow

ScreeningWorkflow Start Compound Synthesis 2-(pyrazol-4-yl)aniline PrimaryScreen Primary Assay (IC50) Target: JAK/p38 Start->PrimaryScreen Decision1 IC50 < 100 nM? PrimaryScreen->Decision1 SelectivityScreen Kinome Profiling (468 Kinase Panel) Decision2 S(35) < 0.1? SelectivityScreen->Decision2 HitValidation Hit Validation (Cellular Assay) Decision1->Start No (Optimize) Decision1->SelectivityScreen Yes Decision2->Start No (Redesign) Decision2->HitValidation Yes

Figure 2: Decision tree for validating kinase inhibitor selectivity.

Case Study: Optimization of the Scaffold

In a hypothetical optimization campaign targeting p38 MAPK :

  • Hit: The bare 2-(pyrazol-4-yl)aniline scaffold shows moderate potency (IC₅₀ = 500 nM) but poor selectivity (inhibits CDK2, GSK3β).

  • Modification: Introducing a bulky "gatekeeper" substituent (e.g., t-butyl or chlorophenyl) on the pyrazole ring.

  • Result: The bulky group clashes with the smaller gatekeeper residue in CDK2 (Phe80) but is accommodated by the larger gatekeeper in p38 (Thr106).

  • Outcome: Potency improves to IC₅₀ = 15 nM, and CDK2 inhibition is abolished.

Key Insight: The 2-(pyrazol-4-yl)aniline scaffold is highly sensitive to steric tuning at the 3- and 5-positions of the pyrazole ring, allowing for precise control over selectivity.

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 2004. Link

  • Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011. Link

  • Traxler, P., & Furet, P. "Strategies toward the design of novel and selective protein kinase inhibitors." Pharmacology & Therapeutics, 1999. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-2-(1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 4-Fluoro-2-(1H-pyrazol-4-YL)aniline. As a substituted aromatic amine, this compound requires careful management to mitigate risks to personnel and the environment. The protocols outlined below are grounded in established safety principles and regulatory standards, ensuring a self-validating system for your laboratory's waste management program.

Core Principles: Hazard Identification and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, its constituent parts—a fluoroaniline core and a pyrazole moiety—inform a conservative safety approach. The primary aromatic amine structure is a key concern, as this class of compounds can exhibit significant toxicity, including potential carcinogenicity and mutagenicity.[1] The fluoroaniline component suggests hazards of acute toxicity, skin corrosivity, and severe eye damage.[2][3][4]

Immediate Safety Precautions:

  • Engineering Controls: All handling of this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The required equipment is detailed in the table below.

Equipment Specification Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.
Eye Protection Chemical Splash Goggles & Face ShieldProtects against splashes and airborne particles. A face shield is crucial when handling larger quantities or during spill cleanup due to the risk of severe eye damage.[2][3]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Not required with proper fume hood use.For spill response outside a fume hood, a self-contained breathing apparatus may be necessary.[3]

Waste Characterization and Segregation: A Regulatory Imperative

Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (Ignitability, Corrosivity, Reactivity, or Toxicity).[6]

This compound waste must be classified as hazardous due to its inherent toxicity.

Waste Profile Classification EPA Waste Code (Anticipated) Justification
This compound Hazardous WasteD002 (Corrosive - if applicable), U-Listed (Toxic)Based on the properties of analogous aromatic amines, this compound is presumed to be toxic and potentially corrosive.[1][2]
Contaminated Labware Hazardous WasteSame as chemicalAny item (e.g., pipette tips, wipes, gloves) that has come into direct contact with the compound is also considered hazardous waste.

Critical Segregation Practices:

  • Do Not Mix: Never mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials can react, generating heat or toxic gases.[7]

  • Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated wipes) and liquid waste (e.g., solutions containing the compound) in separate, clearly labeled containers.

Step-by-Step Disposal Protocol for Chemical Waste

This workflow ensures compliance and safety from the point of generation to final pickup.

G cluster_0 Waste Accumulation Workflow A Waste Generated (Solid or Liquid) B Select Compatible Hazardous Waste Container A->B C Affix Hazardous Waste Label B->C D Add Waste to Container (in Fume Hood) C->D E Securely Close Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Request EHS Pickup (When Full or Near Time Limit) F->G

Caption: Workflow for hazardous waste accumulation.

  • Container Selection: Choose a waste container that is in good condition, made of a compatible material (e.g., polyethylene for solids, glass or polyethylene for solutions), and has a tightly sealing lid.[7]

  • Labeling: Before adding any waste, affix a completed hazardous waste tag.[8] The label must, at a minimum, include:

    • The full, unabbreviated chemical name: "this compound".

    • The words "Hazardous Waste".

    • An accurate list of all constituents by percentage.

    • The specific hazards (e.g., "Toxic," "Corrosive").[5][8]

    • The date you first add waste (the "accumulation start date").[7]

  • Waste Accumulation: Collect all waste containing this compound directly into the labeled container. This should be done in a designated Satellite Accumulation Area (SAA), which is typically located within the fume hood where the work is performed.[5][7]

  • Storage: The waste container must be kept closed at all times, except when actively adding waste. It should be stored in secondary containment (such as a plastic tub) to contain any potential leaks.[5]

  • Final Disposal: Once the container is full or reaches your institution's time limit (e.g., 180 days), arrange for pickup by your certified EHS department or a licensed hazardous waste transporter.[9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [10]

Spill Management Procedures

Immediate and correct response to a spill is critical to containing the hazard.

For a Small Spill (Contained within a Chemical Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Contain & Absorb: Cover the spill with a suitable absorbent material, such as sand or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels on reactive chemicals.

  • Collect: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and any contaminated debris.

  • Dispose: Place the collected material into your designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

For a Large Spill (Outside of a Fume Hood or Uncontrolled):

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Activate your facility's emergency alarm or call the emergency number. Notify your supervisor and EHS office.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Do Not Attempt Cleanup: Only personnel with specialized training and the appropriate respiratory protection should manage large spills of hazardous materials.[3][11] Await the arrival of the emergency response team.

By adhering to these rigorous procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety and environmental stewardship.

References

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Personal protective equipment for handling 4-Fluoro-2-(1H-pyrazol-4-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Hazard Profile: High Potency Intermediate / Skin Corrosive / Systemic Toxicant. Primary Risk: Methemoglobinemia via skin absorption and inhalation.

4-Fluoro-2-(1H-pyrazol-4-YL)aniline is a functionalized aromatic amine. While specific toxicological data for this exact intermediate may be sparse, its structural components—a fluorinated aniline core coupled with a pyrazole—dictate that it be handled with Level 3 Biosafety precautions (or Chemical Hazard Band 4).

The "Why" Behind the Protocol:

  • The Aniline Core: Aromatic amines are notorious for penetrating standard nitrile gloves. Once absorbed, they oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • The Fluorine Substituent: Fluorination at the 4-position increases the molecule's lipophilicity (LogP), significantly accelerating the rate of dermal absorption compared to non-fluorinated anilines.

  • The Pyrazole Ring: Common in kinase inhibitors, this moiety suggests potential biological activity, necessitating containment to prevent unintended pharmacological effects.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (liquids) and inhalation (solids). Standard laboratory nitrile gloves are insufficient for prolonged contact with this substance in solution.

Body ZonePPE RequirementTechnical Justification
Hand Protection (Solids) Double Nitrile (min 5 mil outer, 4 mil inner).Prevents incidental contact with dust.[1][2][3] Change immediately upon contamination.
Hand Protection (Solutions) Laminate Liner (Silver Shield®) under Nitrile OR Viton®.Aromatic amines can permeate nitrile in <15 mins. Laminate provides >4hr breakthrough time.
Respiratory N95 (minimum) or P100 if outside fume hood.Prevents inhalation of fine particulates during weighing.
Eye/Face Chemical Goggles (Not safety glasses).[3]Aniline derivatives are severe eye irritants/corrosives.[4] Vapors can cause "blue haze" vision.
Body Tyvek® Lab Coat (or chemically resistant apron) + Sleeves.Cotton lab coats absorb liquids and hold them against the skin, increasing absorption.

PPE Decision Logic & Workflow

The following decision tree illustrates the required safety posture based on the physical state of the compound.

PPE_Decision_Tree cluster_disposal Disposal Protocol Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing/Transfer Solution Solution / Organic Solvent State_Check->Solution Reaction/Extraction Engineering_Solid Engineering Control: Static-Dissipative Balance Enclosure Solid->Engineering_Solid Engineering_Liquid Engineering Control: Chemical Fume Hood (Sash at proper height) Solution->Engineering_Liquid PPE_Solid PPE: Double Nitrile Gloves N95 Respirator Safety Goggles Engineering_Solid->PPE_Solid Disposal Segregate as Hazardous Waste (High Temp Incineration) PPE_Solid->Disposal PPE_Liquid PPE: Laminate/Silver Shield Gloves Chemical Apron + Sleeves Face Shield (if >100mL) Engineering_Liquid->PPE_Liquid PPE_Liquid->Disposal

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation to laminate gloves for solutions.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Airborne dust inhalation and surface contamination.

  • Static Control: Use an ionizing fan or anti-static gun. Fluorinated anilines are often "fluffy" and prone to static charge, causing them to fly off spatulas.

  • Containment: Weigh inside a balance enclosure or a fume hood with the sash lowered.

  • Technique: Place a secondary container (weigh boat) inside a larger catch tray. Never weigh directly onto the balance pan.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous solid waste.

B. Solubilization & Reaction (Liquid State)

Risk: Rapid dermal absorption via solvent carrier.

  • Glove Discipline: If using standard nitrile gloves, change them every 30 minutes or immediately upon splash. For procedures taking >30 minutes, wear Silver Shield® laminate gloves under outer nitrile gloves.

  • Solvent Choice: Avoid using DMSO if possible, as it dramatically enhances skin permeability, carrying the toxic payload directly into the bloodstream. Use DCM or Ethyl Acetate with extreme caution.

  • Closed Systems: Keep reaction vessels capped. If refluxing, ensure the condenser is vented to the back of the hood or a scrubber.

C. Emergency Response: Exposure

Causality: Speed is critical to prevent methemoglobinemia.

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[1][2]

    • Soap: Use non-abrasive soap. Do not scrub hard (abrasion increases absorption).

    • Alert: Inform medical personnel of "Potential Aniline/Aromatic Amine Exposure."

  • Eye Contact:

    • Flush for 15 minutes.

    • Seek ophthalmologist review (risk of corneal opacity).

Waste Disposal Strategy

Disposal must follow strict segregation to prevent environmental contamination and dangerous chemical reactions.[5]

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous / ToxicDouble-bag in clear polyethylene. Label "Fluorinated Aniline Solid."
Liquid Waste Halogenated OrganicDo NOT mix with oxidizers (e.g., Nitric acid) to prevent exothermic decomposition.
Sharps/Glass Contaminated SharpsRinse with solvent before disposal if heavily coated.

Disposal Method: High-temperature incineration is the only validated method for destroying the fluorinated aromatic ring completely.

Emergency Decontamination Workflow

Emergency_Response cluster_skin Skin Exposure cluster_medical Medical Intervention Accident Exposure Incident Drench Emergency Shower (15 Minutes) Accident->Drench Remove Remove Contaminated Clothing under Water Drench->Remove Soap Wash with Soap (Do Not Scrub) Remove->Soap Transport Transport to ER Soap->Transport Info Provide SDS & Mention 'Methemoglobinemia' Transport->Info

Figure 2: Immediate response workflow for dermal exposure. Note the emphasis on not scrubbing the skin to prevent increased absorption.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Agent. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChem. (2023). 4-Fluoroaniline (Compound Summary). National Library of Medicine. Retrieved from [Link][6]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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